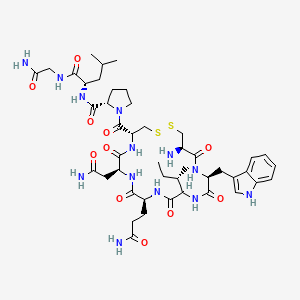

Oxytocin, trp(2)-

Description

Structure

2D Structure

Properties

CAS No. |

37883-08-2 |

|---|---|

Molecular Formula |

C45H67N13O11S2 |

Molecular Weight |

1030.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H67N13O11S2/c1-5-23(4)37-44(68)52-28(12-13-34(47)59)40(64)54-31(17-35(48)60)41(65)56-32(45(69)58-14-8-11-33(58)43(67)55-29(15-22(2)3)39(63)51-19-36(49)61)21-71-70-20-26(46)38(62)53-30(42(66)57-37)16-24-18-50-27-10-7-6-9-25(24)27/h6-7,9-10,18,22-23,26,28-33,37,50H,5,8,11-17,19-21,46H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,63)(H,52,68)(H,53,62)(H,54,64)(H,55,67)(H,56,65)(H,57,66)/t23-,26-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |

InChI Key |

QRQNVNIGKHFIAE-MKJWXHGWSA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Synthesis and Rational Design Strategies for Oxytocin Analogues Incorporating Tryptophan at Position 2

Methodologies for Peptide Synthesis of Oxytocin (B344502) Analogues

The chemical synthesis of peptides, including complex structures like oxytocin analogues, can be achieved through several established methods. The choice of method often depends on the desired scale, peptide length, and specific chemical functionalities of the amino acid residues involved.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and the most common method for preparing oxytocin analogues. rsc.org This technique involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer support, or resin. luxembourg-bio.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. luxembourg-bio.comethz.ch

For oxytocin analogues, both t-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies are employed. google.com The Fmoc strategy is widely used, often with a Rink-Amide resin as the solid support and coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). researchgate.net A critical step in synthesizing oxytocin is the formation of the disulfide bridge between cysteine residues at positions 1 and 6. This cyclization can be performed while the peptide is still attached to the resin, for instance, by using iodine. researchgate.net This on-resin cyclization method can help prevent undesired side reactions, such as the iodination of aromatic residues like tryptophan and tyrosine. researchgate.net

While SPPS is dominant, solution-phase synthesis (also known as liquid-phase synthesis) remains a viable and sometimes preferred strategy, particularly for large-scale production of shorter peptides. rsc.orgpolypeptide.com In this classical approach, peptide chains are built by coupling amino acids or peptide fragments in a homogenous solution. researchgate.net After each coupling step, the resulting peptide must be isolated and purified before proceeding to the next step. ethz.ch

An example of this method was the synthesis of 8-L-tryptophan-oxytocin, which was achieved through a stepwise chain lengthening from the C-terminal residue in solution. nih.gov This synthesis utilized active esters of Fmoc-amino acids, a choice that specifically avoided exposing the sensitive tryptophan residue to harsh acidic conditions or alkylating agents. nih.gov Historically, a key reaction in solution-phase synthesis was the azide-coupling method, first developed by Theodor Curtius, which represented one of the earliest practical methods for creating defined peptide bonds. ethz.ch

The biological activity of peptide analogues is highly dependent on the stereochemistry of their constituent amino acids. The ability to selectively incorporate either the L- (natural) or D- (unnatural) form of an amino acid is crucial for rational drug design. In the context of oxytocin analogues, introducing D-tryptophan at position 2 has been shown to yield potent antagonists. nih.govresearchgate.net

Stereoselectivity is achieved not during the coupling reaction itself, but by using amino acid building blocks that already possess the desired chirality. nih.govup.pt For both SPPS and solution-phase synthesis, chemists will start with a protected form of either L-tryptophan or D-tryptophan (e.g., Fmoc-L-Trp-OH or Fmoc-D-Trp-OH). The synthetic process is designed to couple these building blocks without altering their stereochemical integrity. Therefore, the synthesis of a [D-Trp2]oxytocin analogue would simply involve using Fmoc-D-Trp-OH at the appropriate step in the peptide chain elongation. nih.gov

A significant limitation of many peptide-based drugs is their poor metabolic stability, often due to the susceptibility of the disulfide bond to reduction in vivo. chemrxiv.org To overcome this, researchers have developed numerous strategies to replace the Cys1-Cys6 disulfide bridge with more robust chemical tethers, thereby enhancing stability and introducing conformational constraints. nih.govunifi.it

Advanced methods for creating these more stable analogues include:

Triazole Bridges : Employing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," to form a stable and rigid 1,2,3-triazole linkage between side chains at positions 1 and 6. nih.govtandfonline.com

Carba-Analogues : Replacing one of the sulfur atoms with a methylene (B1212753) group (CH2) to form a carba-bridge. These analogues can be synthesized using olefin-bearing amino acids followed by on-resin ring-closing metathesis (RCM). researchgate.net

Diselenide Bonds : Substituting both cysteine residues with selenocysteine (B57510) creates a diselenide bond. nih.gov This bond is isosteric to the disulfide bond but can alter the hydrophobicity and electrochemical properties of the molecule, leading to analogues with improved receptor selectivity. chemrxiv.orgnih.gov

Xylene Bridges : Covalently modifying the peptide by bridging the disulfide region with dibromo-xylene molecules offers an irreversible and stable linkage. core.ac.uk

Other Surrogates : A variety of other non-reducible mimetics have been explored, including lactam, ether, and thioether bonds, each designed to improve stability while attempting to retain the bioactive conformation. chemrxiv.org

Principles of Rational Peptide Design for Oxytocin Analogues

The modification of the oxytocin molecule is guided by the principles of rational drug design, where changes to the peptide's structure are made to achieve a desired pharmacological effect. This process is heavily reliant on understanding the structure-activity relationship (SAR), which describes how specific chemical features of the molecule relate to its biological activity. tandfonline.com

Systematic modifications at various positions of the oxytocin sequence, particularly in conjunction with a tryptophan at position 2, have provided critical insights into receptor binding and activation.

Position 2 : The substitution of Tyr2 with an aromatic D-amino acid, such as D-Tryptophan (D-Trp), is a well-established strategy for converting oxytocin agonists into antagonists. nih.gov The resulting analogues often exhibit high inhibitory potency. nih.govresearchgate.net For example, the analogue [MCPA¹,D-Trp²,Arg⁸]OT was identified as a potent and selective oxytocin antagonist. nih.gov

Position 3 : The residue at position 3 is important for receptor affinity. researchgate.net Modifications have included keeping the natural Phenylalanine (Phe) or substituting it with analogues like 4-Chloro-Phenylalanine (4-Cl-Phe) to fine-tune antagonist activity. nih.gov

Position 4 : This position is a key determinant for receptor binding. core.ac.uk Studies on antagonists have explored substitutions of the native Glutamine (Gln) with residues like Isoleucine (Ile), Valine (Val), or Threonine (Thr), each influencing the final potency of the analogue. nih.gov

Position 7 : The Proline (Pro) at position 7 can be modified to alter the peptide's properties. Replacing it with hydroxylated residues has been shown to decrease the analogue's dependency on magnesium ions for activity. tonixpharma.com

Position 8 : The residue at this position is crucial for receptor binding and selectivity. core.ac.uk The introduction of a basic amino acid like Arginine (Arg) at position 8 is a common feature in many potent oxytocin antagonists. nih.gov In a different approach, an analogue with L-tryptophan at position 8 was synthesized to study the molecule's conformation. nih.gov

Position 9 : Modifications at the C-terminal tail, specifically at position 9, have been explored to enhance antagonist properties. The introduction of unnatural amino acids such as Diethylglycine (Deg), combined with a D-amino acid at position 2, has resulted in highly potent and selective oxytocin antagonists. nih.govresearchgate.net

The following interactive table summarizes data from a study that designed potent oxytocin antagonists by modifying various positions in concert with a D-Tryptophan at position 2. nih.gov

Table 1. Uterotonic Antagonist Potency of Selected [D-Trp²]Oxytocin Analogues

| Analogue | Modification at Pos. 3 | Modification at Pos. 4 | Modification at Pos. 7 | Modification at Pos. 8 | Modification at Pos. 9 | Antagonist Potency (pA₂) |

|---|---|---|---|---|---|---|

| 1 | Phe | Ile | Pro | Arg | Gly-NH₂ | 7.51 |

| 2 | 4-Cl-Phe | Ile | Pro | Arg | Gly-NH₂ | 7.44 |

| 3 | Phe | Ile | 3,4-dehydro-Pro | Arg | Gly-NH₂ | 7.42 |

| 4 | Phe | Gln | Pro | Arg | Gly-NH₂ | 7.58 |

| 5 | Phe | Gln | Pro | Arg | Gly-NHEt | 7.49 |

| 6 | Tyr | Ile | Pro | Arg | Gly-NH₂ | 7.46 |

| 7 | Tyr | Val | Pro | Arg | Gly-NH₂ | 7.58 |

| 8 | Tyr | Thr | Pro | Arg | Gly-NH₂ | 7.48 |

| 9 | Tyr | Gln | Pro | Arg | Gly-NH₂ | 7.77 |

Data sourced from Manning et al., 1991. nih.gov All analogues have β-mercapto-β,β-pentamethylenepropionic acid (MCPA) at position 1.

Design of Analogues with Specific Conformational Restrictions

The rational design of oxytocin analogues often involves introducing specific conformational constraints to mimic or stabilize a particular three-dimensional structure, which is hypothesized to be the bioactive conformation. This approach is crucial for enhancing the affinity and selectivity of the analogue for its target receptor. upc.edu

One strategy involves replacing the native tyrosine at position 2 with conformationally restricted amino acids. For instance, analogues containing D-Trp have been synthesized and studied. nih.gov The introduction of such constraints aims to limit the conformational flexibility of the peptide backbone and the orientation of the aromatic side chain, which can be critical for receptor interaction. upc.edu Studies have shown that incorporating D-Trp at position 2 can lead to potent oxytocin antagonists. nih.gov For example, the analogue [MCPA¹,D-Trp²,Phe³,Ile⁴,Arg⁸]OT demonstrated a pA₂ value of 7.51 in a rat uterotonic assay, indicating significant antagonist activity. nih.gov

Further modifications include the incorporation of other constrained residues like 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) or 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid (Car) at position 2. nih.gov These efforts are part of a broader medicinal chemistry approach to systematically replace parts of the peptide with non-peptide moieties to create peptidomimetics with improved properties. upc.edu The goal is to reinforce a specific secondary structure, such as a β-turn, which is often implicated in the bioactive conformation of peptides. upc.edursc.org

Computational and Artificial Intelligence-Aided Peptide Design for Target Interaction Optimization

Computational tools and, more recently, artificial intelligence (AI) have become instrumental in the design of oxytocin analogues. dntb.gov.ua These methods allow for the exploration of structure-activity relationships and the optimization of peptide interactions with their target receptors. acs.org

Molecular mechanics calculations, using programs like CHARMM, have been employed to study the conformational properties of oxytocin analogues. arizona.edu These studies have revealed that specific topographical features, such as the orientation of the aromatic ring at position 2 relative to the 20-membered disulfide ring, are crucial for biological activity. arizona.edu For instance, computer modeling suggested that a g+ conformation for the aromatic ring at this position is important for receptor transduction. arizona.edu This computational insight allows for the prediction of biological activities of newly designed analogues before their synthesis.

The use of AI and machine learning is a transformative approach in peptide drug discovery. dntb.gov.ua These technologies can accelerate the design process by analyzing vast datasets of peptide sequences and their corresponding activities to identify patterns and predict the properties of novel analogues. acs.org While specific applications of AI in the design of Trp(2)-oxytocin are emerging, the general trend in peptide science points towards a greater reliance on these computational methods to refine ligand-receptor interactions and optimize therapeutic potential. drugdiscoverynews.com

Specific Approaches for Synthesis of Oxytocin, Trp(2)-Analogues

The synthesis of oxytocin analogues incorporating tryptophan at the second position requires precise chemical strategies to build the peptide chain and ensure the correct stereochemistry and purity of the final product.

Detailed Synthesis Protocols for Incorporating L-Tryptophan or D-Tryptophan at Position 2

The primary method for synthesizing Trp(2)-oxytocin analogues is solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This technique involves building the peptide chain sequentially on a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group. researchgate.netresearchgate.net

The synthesis process generally follows these steps:

Resin Preparation : A suitable resin, such as Rink Amide MBHA resin, is used as the solid support. researchgate.net

Amino Acid Coupling : The C-terminal amino acid is first attached to the resin. Subsequent amino acids, including the desired L-Tryptophan or D-Tryptophan at position 2, are added one by one. The side chain of tryptophan is typically protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. researchgate.net Coupling reagents like TBTU/HOBt or HCTU/DIEA are used to facilitate the formation of peptide bonds. researchgate.netgoogle.comrsc.org

Deprotection : After each coupling step, the Fmoc protecting group on the N-terminus is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to allow for the next amino acid to be added. researchgate.netrsc.org

Cleavage and Deprotection : Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is often achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) mixed with scavengers like water, phenol (B47542), and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. rsc.orgnih.gov

Cyclization : For oxytocin analogues, a disulfide bridge must be formed between the cysteine residues at positions 1 and 6. This is typically done after cleavage from the resin by oxidizing the free thiol groups in a dilute aqueous solution, often using reagents like potassium ferricyanide (B76249) or simply air oxidation at a slightly basic pH. nih.gov

Solution-phase synthesis has also been used, as in the case of [Trp⁸]-oxytocin, where active esters of Fmoc-amino acids were used for stepwise chain lengthening. nih.gov Another approach involved the azide (B81097) coupling of an N-terminal dipeptide with a C-terminal heptapeptide (B1575542) amide to synthesize [Trp²]-oxytocin. nih.gov

| Synthesis Strategy | Key Reagents & Conditions | Tryptophan Incorporation | Reference(s) |

| Fmoc-SPPS | Rink Amide Resin, Fmoc-amino acids, TBTU/HOBt, Piperidine/DMF, TFA cocktail | Fmoc-Trp(Boc)-OH or Fmoc-D-Trp(Boc)-OH is used in the coupling cycle. | researchgate.netresearchgate.net |

| Boc-SPPS | p-methyl-benzhydrylamine resin, Boc-amino acids, HF cleavage | Boc-Trp(For)-OH can be used. | arizona.edu |

| Solution Phase Synthesis | Active esters of Fmoc-amino acids | Stepwise chain lengthening from the C-terminal residue. | nih.gov |

| Fragment Condensation | Azide coupling of dipeptide and heptapeptide fragments | The N-terminal dipeptide contains the tryptophan residue. | nih.gov |

Purification and Isolation of Trp(2)-Oxytocin Analogues from Synthetic Mixtures

Following synthesis and cyclization, the crude peptide product is a mixture containing the desired analogue along with deletion sequences, incompletely deprotected peptides, and other impurities. Therefore, a robust purification step is essential to isolate the target compound.

The most widely used method for the purification of Trp(2)-oxytocin analogues is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govgoogle.comnih.gov This technique separates peptides based on their hydrophobicity.

The general RP-HPLC purification process involves:

Stationary Phase : A nonpolar stationary phase, typically a C18 silica-based column, is used. univie.ac.at

Mobile Phase : A gradient of two solvents is employed. Solvent A is usually water with a small amount of an ion-pairing agent like TFA (e.g., 0.1% TFA), and Solvent B is an organic solvent, most commonly acetonitrile (B52724) (ACN), also containing TFA. nih.gov

Elution : The crude peptide mixture is loaded onto the column. The concentration of Solvent B is gradually increased over time. Peptides with higher hydrophobicity (like those containing tryptophan) interact more strongly with the C18 stationary phase and thus elute at a higher concentration of the organic solvent. univie.ac.at

Fraction Collection and Analysis : Fractions are collected as they elute from the column. The purity of the fractions containing the desired peptide is then assessed by analytical HPLC and the identity is confirmed by mass spectrometry (MS). acs.orgrsc.org

In cases where diastereomeric mixtures are synthesized (e.g., using a racemate of a constrained amino acid), RP-HPLC can also be effective in separating the different stereoisomers. nih.gov

| Purification Step | Method/Technique | Typical Conditions | Purpose | Reference(s) |

| Primary Purification | Reverse-Phase HPLC (RP-HPLC) | Stationary Phase: C18 Column. Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA. | To separate the target peptide from impurities based on hydrophobicity. | nih.govnih.govunivie.ac.at |

| Diastereomer Separation | Reverse-Phase HPLC (RP-HPLC) | Optimized gradient conditions to resolve stereoisomers. | To isolate specific R or S isomers from a synthetic mixture. | nih.gov |

| Final Product Analysis | Analytical HPLC & Mass Spectrometry | Analytical C18 column; ESI-MS. | To confirm the purity (>95%) and verify the molecular weight of the final product. | acs.orggoogle.com |

Receptor Pharmacology of Oxytocin, Trp 2 Analogues

Oxytocin (B344502) Receptor (OTR) and Vasopressin Receptor (AVPR) Binding Kinetics

The interaction of [Trp(2)]-oxytocin analogues with the oxytocin receptor (OTR) and the closely related arginine vasopressin receptors (AVPRs) is fundamental to their pharmacological profile. Oxytocin and vasopressin are neuropeptide hormones that differ by only two amino acids and their receptors (OTR, V1a, V1b, V2) exhibit a high degree of sequence homology, leading to potential cross-reactivity. nih.gov

The binding affinity of ligands for their receptors is a critical measure of their potency. For oxytocin and its analogues, this is often determined through competitive binding assays, yielding values such as the dissociation constant (Kd) or the inhibition constant (Ki).

Studies have shown that native oxytocin binds with high affinity to its own receptor, the OTR, with reported Ki values in the low nanomolar range (e.g., ~0.9 nM). nih.gov Its affinity for vasopressin receptor subtypes is considerably lower, with Ki values of approximately 20 nM for the V1a receptor and 35 nM for the V1b receptor. nih.gov In contrast, arginine vasopressin (AVP) binds with similar high affinity to both OTR and V1a receptors. nih.gov

For [Trp(2)]-oxytocin analogues, binding affinities can vary significantly based on other substitutions in the peptide sequence. For example, the antagonist desGly-NH2,d(CH2)5[D-Trp2,Thr4,Dap5]OVT has been developed as a potent OTR antagonist. nih.gov While specific Ki or Kd values for a broad range of Trp(2) analogues across all receptor subtypes are not always available in single comprehensive studies, data for related compounds highlight the importance of the residue at position 2. For instance, in Syrian hamsters, oxytocin shows a Ki of 4.28 nM for the OTR and a much lower affinity for the V1aR (Ki = 495.2 nM). biorxiv.orgbiorxiv.org

A study on guinea pig myometrium determined the Kd of oxytocin for its receptor to be 6.33 x 10⁻⁹ M. The analogue Des-Gly⁸-[D-Trp², Thr⁴, Orn⁸]deamino-carba⁶-oxytocin (F372) showed a similar binding affinity with a Kd of 4.49 x 10⁻⁹ M. oup.com

| Compound/Ligand | Receptor Subtype | Binding Affinity (Ki/Kd) | Species |

| Oxytocin | OTR | ~0.9 nM (Ki) | Mouse |

| Oxytocin | V1aR | ~20 nM (Ki) | Mouse |

| Oxytocin | V1bR | ~35 nM (Ki) | Mouse |

| Oxytocin | OTR | 4.28 nM (Ki) | Syrian Hamster |

| Oxytocin | V1aR | 495.2 nM (Ki) | Syrian Hamster |

| Arginine Vasopressin (AVP) | OTR | 36.1 nM (Ki) | Syrian Hamster |

| Arginine Vasopressin (AVP) | V1aR | 4.70 nM (Ki) | Syrian Hamster |

| Des-Gly⁸-[D-Trp², Thr⁴, Orn⁸]deamino-carba⁶-oxytocin (F372) | OTR | 4.49 x 10⁻⁹ M (Kd) | Guinea Pig |

The selectivity of an analogue for the OTR over AVPRs is a crucial factor, particularly for therapeutic applications where targeting a specific physiological system is desired. The substitution at position 2 is a key determinant of this selectivity.

The development of highly selective OT peptidic antagonists has been a significant area of research. Analogues such as desGly–NH2,d(CH2)5[D-Trp2,Thr4,Dap5]OVT have been designed to be more potent as OT antagonists than as V1a antagonists. nih.gov Research has shown that while these molecules can be antagonists for both OTR and AVP receptors, their potency often differs, leading to a selective profile. nih.gov

For example, a series of analogues based on des-9-glycinamide[1-(β-mercapto-β,β-pentamethylenepropionic acid),2-O-methyltyrosine,4-threonine]ornithine-vasotocin were synthesized with various substitutions at position 2, including D-Trp. acs.orgsci-hub.se The D-Trp² analogue exhibited a striking gain in anti-OT/anti-V1a selectivity, with an in vitro selectivity of 390, compared to the parent compound's selectivity of 30. acs.orgsci-hub.se This highlights the significant impact of the D-tryptophan substitution in enhancing selectivity for the oxytocin receptor over the vasopressin V1a receptor.

It is important to note that significant species differences in receptor affinity and selectivity can exist. nih.govsigmaaldrich.com An antagonist that is highly selective in rats may exhibit different properties at human receptors.

The stereochemistry of the amino acid at position 2—whether it is the D- or L-isomer of tryptophan—has a profound effect on the resulting analogue's pharmacological properties.

Substitution with a D-amino acid, particularly an aromatic one like D-Tryptophan, at position 2 is a common strategy for converting oxytocin agonists into antagonists. researchgate.net For instance, the analogue [MCPA1,D-Trp2,Phe3,Ile4,Arg8]OT was found to be an oxytocin antagonist. researchgate.net

The D-Trp² substitution in certain scaffolds has been shown to yield potent and selective oxytocin antagonists. acs.orgsci-hub.seresearchgate.net In one study, the D-Trp² analogue of a lead antagonist was not only a potent OT antagonist but also exhibited a significantly improved selectivity for the OT receptor over the V1a receptor. acs.orgsci-hub.seresearchgate.net Conversely, replacing the D-Trp² in a potent antagonist ([Pmp1,D-Trp2,Arg8]oxytocin) with L-Trp² resulted in an OT antagonist with lower potency. nih.gov This suggests that the D-configuration at position 2 is critical for high-affinity antagonistic binding in this particular analogue series.

Agonist and Antagonist Functional Characterization

Beyond receptor binding, the functional activity of [Trp(2)]-oxytocin analogues—whether they activate (agonist) or block (antagonist) the receptor—is determined through in vitro and in vivo assays.

The native hormone oxytocin is an agonist that, upon binding to its G-protein coupled receptor (GPCR), activates signaling pathways, primarily through Gαq/11 proteins. nih.govphysiology.org This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses like myometrial contraction or neurotransmitter release. nih.govnih.gov

The substitution of tyrosine with L-tryptophan at position 2 in oxytocin results in an analogue, [Trp²]-oxytocin, which retains some agonistic activity, though it is significantly less potent than native oxytocin. It was found to have approximately 0.1% of the uterotonic and milk-ejecting potency of oxytocin. nih.gov This indicates that while the bulky aromatic side chain of tryptophan is tolerated for receptor activation, it is not optimal compared to tyrosine.

In contrast, many analogues featuring a D-Tryptophan at position 2 are designed as antagonists and typically lack agonistic activity. acs.orgsci-hub.se

The potency of an antagonist is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist required to reduce the response of a double dose of an agonist to that of a single dose.

Numerous studies have focused on creating potent oxytocin antagonists by incorporating D-Trp at position 2. For example, the analogue [Pmp1,D-Trp2,Arg8]oxytocin is a potent antagonist of the uterotonic effect of oxytocin, with a pA2 value of 7.77 in a rat uterotonic assay. nih.gov

Further modifications to this D-Trp² containing scaffold have led to even more potent antagonists. Systematic replacement of other residues in [Pmp1,D-Trp2,Arg8]oxytocin with L-tryptophan revealed that substitutions in the C-terminal tail sequence could enhance antagonistic potency. nih.gov For instance, [Pmp1,D-Trp2,Trp7,Arg8]OT and [Pmp1,D-Trp2,Arg8,Trp9]OT showed increased potency with pA2 values of 8.06 and 8.03, respectively. nih.gov The analogue with Trp at position 8, [Pmp1,D-Trp2,Trp8]OT, was even more potent, with a pA2 of 8.22. nih.gov

Another D-Trp² containing antagonist, a modification of desGly-NH2,d(CH2)5-[Tyr(Me)2,Thr4]OVT, exhibited a potent in vitro anti-OT pA2 of 7.93. sci-hub.se This compound also showed weak antagonism at V2 receptors and reduced potency at V1a receptors (anti-V1a pA2 = 5.17), demonstrating its selectivity. acs.orgsci-hub.se

| Compound | Assay | Antagonistic Potency (pA₂) |

| [Pmp¹,D-Trp²,Arg⁸]oxytocin | Rat Uterotonic | 7.77 |

| [Pmp¹,D-Trp²,Trp⁷,Arg⁸]OT | Rat Uterotonic | 8.06 |

| [Pmp¹,D-Trp²,Arg⁸,Trp⁹]OT | Rat Uterotonic | 8.03 |

| [Pmp¹,D-Trp²,Trp⁸]OT | Rat Uterotonic | 8.22 |

| [MCPA¹,D-Trp²,Phe³,Ile⁴,Arg⁸]OT | Rat Uterotonic | 7.51 |

| desGly-NH₂,d(CH₂)₅[D-Trp²,Thr⁴]OVT analogue | In Vitro Anti-OT | 7.93 |

| desGly-NH₂,d(CH₂)₅[D-Trp²,Thr⁴]OVT analogue | Anti-V1a | 5.17 |

Mechanistic Studies on Competitive Versus Non-Competitive Receptor Inhibition by Trp(2)-Analogues

The nature of receptor inhibition by Trp(2)-analogues of oxytocin has been a subject of detailed investigation, with evidence suggesting both competitive and non-competitive mechanisms. The specific mechanism can be influenced by the other amino acid substitutions in the analogue and the tissue or cell type being studied.

Competitive inhibitors typically bind to the same active site as the endogenous ligand, in this case, oxytocin. savemyexams.compatsnap.comlibretexts.org Their inhibitory effect can be overcome by increasing the concentration of the agonist. savemyexams.compatsnap.comlibretexts.org Studies have shown that some Trp(2)-analogues act as competitive antagonists at the oxytocin receptor. For instance, the antagonist des-Gly⁹-[D-Trp²,Thr⁴,Orn⁸]dC⁶-oxytocin has been used in studies on guinea pigs to block oxytocin-induced uterine contractions, implying a competitive interaction at the receptor level. jci.orgnih.govnih.gov Similarly, other analogues with D-Trp at position 2 have demonstrated competitive antagonism in various experimental setups. nih.gov

In contrast, non-competitive inhibitors bind to an allosteric site on the receptor, which is a site different from the agonist's binding site. savemyexams.compatsnap.com This binding event induces a conformational change in the receptor that prevents the agonist from binding or the receptor from activating its downstream signaling pathways, and its effect cannot be surmounted by increasing the agonist concentration. savemyexams.compatsnap.comlibretexts.org Research on a series of oxytocin antagonists with bulky and conformationally constrained amino acids at position 2, including D-Trp, revealed that these peptides exhibited pseudoirreversible pharmacological properties. researchgate.net This suggests a non-competitive or insurmountable mode of action, which could be therapeutically advantageous due to a sustained effect on the myometrium. researchgate.net

The distinction between competitive and non-competitive inhibition is crucial for understanding the pharmacological profile of these analogues. While competitive antagonists offer a more readily reversible blockade of the receptor, non-competitive antagonists can provide a more prolonged and potent inhibition of oxytocin signaling. savemyexams.compatsnap.comresearchgate.net

In Vitro Cellular and Tissue-Level Pharmacological Responses

The pharmacological effects of Trp(2)-oxytocin analogues have been extensively characterized in various in vitro systems, providing valuable insights into their antagonist properties and selectivity.

Studies on Isolated Mammalian Tissue Preparations (e.g., guinea-pig uterus, rat myometrium, rat liver, rat kidney inner medulla)

Isolated mammalian tissues have been instrumental in evaluating the antagonist potency of Trp(2)-oxytocin analogues.

Guinea-pig Uterus: The isolated guinea-pig uterus is a classic preparation for assessing oxytocin receptor activity. Several studies have utilized this tissue to demonstrate the potent inhibitory effects of Trp(2)-analogues on oxytocin-induced contractions. jci.orgnih.govnih.govresearchgate.netnih.govoup.com For example, the antagonist des-Gly⁹-[D-Trp²,Thr⁴,Orn⁸]dC⁶-oxytocin was shown to effectively block uterine activity in guinea pigs. jci.orgnih.govnih.gov Another study reported that analogues containing D-Trp at position 2 exhibited significant antagonist activity on the guinea-pig uterus. nih.gov The inhibitory effects observed in these preparations provide a direct measure of the functional antagonism at the tissue level.

Rat Myometrium: Similar to the guinea-pig uterus, the rat myometrium is a key tissue for studying oxytocin receptor antagonists. Research has shown that Trp(2)-analogues can effectively inhibit both spontaneous and oxytocin-induced contractions in the rat uterus. researchgate.netbioone.org For instance, desGly–NH₂,d(CH₂)₅ [D-Trp², Thr⁴, Dap⁵]OVT was identified as a selective oxytocin antagonist in the rat. glowm.com The ability of these analogues to suppress myometrial contractility underscores their potential as tocolytic agents. researchgate.net

Rat Liver: The rat liver expresses vasopressin V1a receptors, which are structurally related to the oxytocin receptor and can be cross-reactivity targets for some oxytocin analogues. nih.gov Studies on rat liver plasma membranes have been used to assess the selectivity of Trp(2)-oxytocin analogues. nih.gov Research on an analogue containing D-Trp in position 2 showed a dramatic decrease in affinity for V1a receptors compared to the parent peptide, indicating a degree of selectivity for the oxytocin receptor. nih.gov

Rat Kidney Inner Medulla: The rat kidney inner medulla contains vasopressin V2 receptors. u-szeged.hu Testing Trp(2)-analogues on plasma membranes from this tissue helps to determine their selectivity against the V2 receptor subtype. nih.govu-szeged.hunih.gov One study found that an oxytocin analogue with D-Trp at position 2 had its receptor binding tested on rat kidney inner medulla plasma membranes. nih.gov

The following table summarizes the findings from studies on isolated mammalian tissue preparations:

| Tissue Preparation | Analogue Investigated (Example) | Observed Effect | Reference(s) |

| Guinea-pig Uterus | des-Gly⁹-[D-Trp²,Thr⁴,Orn⁸]dC⁶-oxytocin | Inhibition of uterine contractions | jci.orgnih.govnih.gov |

| Rat Myometrium | desGly–NH₂,d(CH₂)₅ [D-Trp², Thr⁴, Dap⁵]OVT | Selective oxytocin antagonist | glowm.com |

| Rat Liver (V1a receptor) | D-Trp substituted analogue | Decreased affinity for V1a receptors | nih.gov |

| Rat Kidney Inner Medulla (V2 receptor) | D-Trp substituted analogue | Receptor binding tested | nih.gov |

Analysis of Receptor-Mediated Calcium Mobilization and Phosphatidylinositol Turnover in Cell Culture Systems

Oxytocin receptor activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). glowm.comnih.govnih.gov IP₃ then triggers the release of calcium from intracellular stores. glowm.comnih.govnih.gov Trp(2)-oxytocin analogues are expected to antagonize these signaling events.

Studies have demonstrated that Trp(2)-analogues can inhibit oxytocin-stimulated phosphatidylinositol turnover and subsequent calcium mobilization. researchgate.net For example, research has shown that certain D-Trp² analogues exhibit high anti-OT selectivity. researchgate.net This inhibition of the PLC-IP₃-Ca²⁺ pathway is a hallmark of their antagonist activity at the molecular level.

The activation of the oxytocin receptor can lead to an increase in intracellular calcium concentration ([Ca²⁺]i), which is a critical step in many of its physiological effects. nih.govnih.govnih.gov This calcium increase can result from both influx from the extracellular space and release from intracellular stores. nih.gov Studies using various cell lines have shown that oxytocin induces a rapid and transient increase in [Ca²⁺]i. nih.govnih.gov Trp(2)-oxytocin analogues, acting as antagonists, would be expected to block this oxytocin-induced calcium response.

Investigation of Receptor Internalization and Cell Surface Expression Dynamics

Prolonged exposure to an agonist often leads to receptor desensitization and internalization, a process that regulates the cellular response. glowm.comfrontiersin.orgfrontiersin.org This involves the uncoupling of the receptor from its G-protein, followed by its removal from the cell surface via endocytosis. glowm.comunibe.ch

Interestingly, some oxytocin receptor antagonists, including those with modifications at position 2, have been shown to have different effects on receptor internalization compared to agonists. For instance, the antagonist atosiban, which has a D-Tyr(Et) at position 2, did not induce significant receptor internalization, in contrast to oxytocin which caused a progressive loss of cell surface receptors. researchgate.net While this study did not specifically use a Trp(2) analogue, it highlights that antagonists can have distinct effects on receptor trafficking.

Intracellular Signal Transduction Pathways Mediated by Oxytocin, Trp 2 Analogues

G Protein Coupling and Downstream Signaling Cascades

The initial step in OTR-mediated signaling involves the activation of heterotrimeric G proteins, which subsequently trigger downstream effector systems. The OTR is known for its ability to couple promiscuously to different G protein families, primarily the Gαq/11 and Gαi/o families. nih.govkarger.com This differential coupling is a key mechanism underlying the diverse physiological effects of oxytocin (B344502) and the functional selectivity observed with various OT analogues. nih.govresearchgate.net

The oxytocin receptor's capacity to couple with both Gq/11 and Gi/o proteins allows for a wide range of cellular signaling outcomes. nih.govnih.gov The Gq/11 pathway is generally considered the primary signaling cascade for many canonical OT functions, such as uterine contractions. glpbio.comunsw.edu.au However, coupling to the Gi/o pathway, which typically leads to the inhibition of adenylyl cyclase, is crucial for other effects, including the regulation of cell proliferation. nih.govkarger.com

Research has demonstrated that different concentrations of oxytocin can preferentially activate different G protein subtypes. Low nanomolar concentrations of OT tend to activate Gq signaling, while higher concentrations are required to engage the Gi/o isoforms. researchgate.net This concentration-dependent effect suggests that the local concentration of a ligand can be a critical determinant of the physiological response. researchgate.net

Furthermore, synthetic oxytocin analogues can exhibit "biased agonism," a phenomenon where a ligand selectively activates one signaling pathway over another at the same receptor. nih.gov This functional selectivity allows for the development of compounds that can trigger specific desired cellular responses while avoiding others. For instance, some analogues may show a strong bias towards Gq activation, while others may selectively activate specific Gi subtypes. nih.govresearchgate.net This provides a molecular basis for the distinct therapeutic profiles of various OT analogues. nih.gov

Below is a data table summarizing the G protein coupling selectivity of several well-characterized oxytocin analogues, illustrating the principle of biased agonism.

| Analogue | Primary G Protein Coupling | Key Cellular Response |

| Carbetocin (B549339) | Selectively activates OTR/Gq coupling. researchgate.net | Promotes uterus contraction. researchgate.net |

| Atosiban | Selectively activates the OTR/Gi3 pathway. nih.govresearchgate.net | Inhibits cell proliferation. nih.govresearchgate.net |

| DNalOVT | Selectively promotes OTR/Gi1 coupling. nih.govresearchgate.net | Inhibits cell proliferation. nih.gov |

This table illustrates how different analogues of the oxytocin receptor can selectively engage different G protein subtypes, leading to distinct physiological outcomes.

The canonical signaling pathway resulting from OTR coupling to Gαq/11 proteins involves the activation of the membrane-bound enzyme Phospholipase C (PLC). unsw.edu.auresearchgate.net Activated PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). unsw.edu.auwikipedia.orgyoutube.com

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytosol. wikipedia.org Its primary role is to bind to and open IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). unsw.edu.aunih.gov This action triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i). nih.govarvojournals.orgresearchgate.net This elevation in [Ca2+]i is a central event in many oxytocin-mediated processes, including smooth muscle contraction. nih.govcreative-diagnostics.com

Simultaneously, DAG remains embedded in the plasma membrane, where it functions as an anchor and activator for various isoforms of Protein Kinase C (PKC). unsw.edu.aunih.gov The coordinated action of IP3-mediated calcium release and DAG-mediated PKC activation is fundamental to the downstream signaling cascades triggered by Gq-coupled OTR activation. researchgate.net

The initial signals generated by G protein activation are amplified and diversified by a network of protein kinase cascades. The second messengers DAG and Ca2+ are pivotal in activating these downstream pathways. unsw.edu.au

Protein Kinase C (PKC): As mentioned, DAG, in conjunction with increased intracellular Ca2+, activates conventional and novel isoforms of PKC. researchgate.netnih.gov Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby altering their activity and propagating the signal. PKC plays a crucial role in oxytocin-stimulated processes, including the expression of cyclooxygenase-2 (COX-2) in myometrial cells. nih.gov

Ca2+/Calmodulin-Dependent Kinase (CaMK): The rise in intracellular Ca2+ concentration leads to the binding of Ca2+ ions to the ubiquitous calcium-binding protein, calmodulin (CaM). unsw.edu.au The Ca2+/CaM complex then activates CaMKs. unsw.edu.aunih.gov This activation is critical for various cellular responses, such as smooth muscle contraction and the regulation of gene expression. unsw.edu.au

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway, particularly the extracellular signal-regulated kinase (ERK1/2) cascade, is another major downstream target of OTR signaling. nih.govnih.gov Activation of the MAPK pathway can occur through several mechanisms following OTR engagement, including via PKC activation. researchgate.netnih.gov This pathway is heavily involved in regulating long-term cellular processes such as cell proliferation and differentiation. unsw.edu.aunih.gov For instance, OT-induced MAPK activation is implicated in osteoclast differentiation and has antiproliferative effects in certain cancer cells. unsw.edu.aunih.gov

Ion Channel Modulation and Intracellular Calcium Dynamics

Beyond releasing calcium from internal stores, oxytocin analogues also modulate the influx of extracellular calcium by influencing the activity of various ion channels in the plasma membrane. This regulation is critical for sustaining elevated calcium levels and generating complex calcium signaling patterns like oscillations. nih.gov

Recent research has identified members of the Transient Receptor Potential (TRP) channel superfamily as key players in OTR-mediated calcium signaling. These channels are non-selective cation channels that are permeable to Ca2+.

TRPV2: Studies in hypothalamic neurons have shown that oxytocin stimulates the influx of extracellular Ca2+ through TRPV2 channels. nih.govnih.gov This activation is essential for the anxiolytic effects of oxytocin and requires the function of the PI3K pathway. nih.govnih.gov The influx of Ca2+ through TRPV2 contributes to the activation of downstream effectors like MEK1/2, part of the MAPK cascade. nih.gov

TRPV1: The TRPV1 channel, known as the capsaicin receptor and a key sensor for noxious heat and pain, has been identified as a direct target for oxytocin. nih.govnih.gov Oxytocin can act as a partial agonist on TRPV1 channels, independent of the classical OTR. nih.govfrontiersin.org This interaction leads to channel activation and subsequent desensitization, a mechanism proposed to underlie the analgesic effects of oxytocin. nih.govnih.gov

While the outline mentions TRPC3, TRPC4, and TRPC5, the predominant evidence in the context of oxytocin signaling points strongly to the involvement of TRPV1 and TRPV2. nih.govnih.govnih.gov

| Channel | Role in Oxytocin Signaling | Downstream Effect |

| TRPV2 | Mediates OXT-induced extracellular Ca2+ influx in hypothalamic neurons. nih.govnih.gov | Activation of anxiolytic MEK1/2 pathway. nih.gov |

| TRPV1 | Acts as a direct ionotropic receptor for OXT. nih.govnih.gov | Channel activation followed by desensitization, contributing to analgesia. nih.govfrontiersin.org |

This table summarizes the identified roles of specific TRP channels in mediating the effects of oxytocin.

The Phosphoinositide 3-Kinase (PI3K) pathway is another important signaling route engaged by OTR activation that plays a direct role in modulating ion channel activity. nih.govresearchgate.net The PI3K/Akt signaling cascade is involved in a variety of cellular functions, and its interaction with OTR signaling adds another layer of complexity.

Specifically, the activation of TRPV2 channels by oxytocin has been shown to be dependent on the PI3K pathway. nih.govnih.gov The proposed mechanism suggests that OTR activation leads to PI3K activation, which is a necessary upstream step for the recruitment and opening of TRPV2 channels at the plasma membrane. nih.gov This ultimately results in Ca2+ influx and the activation of further downstream kinases like CaMKII and MEK1/2. nih.gov This PI3K-TRPV2 link represents a non-canonical signaling pathway for oxytocin that is distinct from the classical Gq/PLC cascade but essential for some of its central nervous system effects. nih.govnih.gov

Molecular Mechanisms Governing Cellular Responses

The downstream effects of OXTR activation by its analogues are governed by a sophisticated interplay of signaling molecules that ultimately dictate cellular outcomes, including neuronal development and intercellular communication.

Oxytocin analogues play a significant role in neurodevelopment by modulating neuronal differentiation, neurite outgrowth, and cellular viability. physiology.orgunibe.ch The signaling cascades initiated by OXTR activation converge to regulate the neuronal cytoskeleton and the expression of proteins crucial for synaptic formation and stability.

The primary mechanism stimulating neurite outgrowth is dependent on intracellular calcium dynamics. nih.govnih.gov Activation of the OXTR by an agonist leads to the PLC-mediated production of IP3, which binds to its receptors on the endoplasmic reticulum, causing a release of stored Ca2+. nih.govnih.gov This initial calcium pulse is often followed by an influx of extracellular calcium through voltage-gated calcium channels (VGCCs). nih.govnih.gov Studies have shown that blocking specific VGCCs, such as N-type and P/Q-type channels, inhibits oxytocin-induced neurite outgrowth, highlighting the essential role of extracellular calcium entry in this process. nih.govnih.gov

This calcium signaling is critical for the expression of scaffolding proteins, such as SHANK proteins, which are vital for the structural organization of synapses. nih.gov Research using the SH-SY5Y neuroblastoma cell line demonstrated that oxytocin treatment significantly increased the gene expression of SHANK1 and SHANK3. nih.gov Furthermore, oxytocin has been shown to reverse deficits in neurite outgrowth in primary hippocampal neurons from Magel2-deficient mice, a model for certain neurodevelopmental disorders associated with autism. nih.gov This suggests that oxytocin analogues can promote neuronal maturation and connectivity. The cellular response to OXTR activation includes not only the regulation of neurite outgrowth but also a general increase in cellular viability and survival. physiology.orgunibe.ch

Table 1: Effect of Oxytocin Receptor Activation on Neurite Outgrowth and Associated Gene Expression This table summarizes representative findings on the impact of oxytocin or its analogues on neuronal morphology and gene expression.

| Experimental Model | Treatment | Observed Effect | Key Signaling Mediator | Reference |

|---|---|---|---|---|

| SH-SY5Y Neuroblastoma Cells | Oxytocin | Increased neurite length | Voltage-Gated Calcium Channels | nih.gov |

| SH-SY5Y Neuroblastoma Cells | Oxytocin | Upregulated SHANK1 & SHANK3 mRNA | Calcium Influx | nih.gov |

| Magel2-deficient mouse hippocampal neurons | Oxytocin | Reversed deficits in neurite outgrowth | Not specified | nih.gov |

The physiological effects of Oxytocin, Trp(2)- and other analogues are not mediated in isolation but involve extensive cross-talk with other major neurotransmitter systems, most notably the serotoninergic (5-HT) system. nih.gov This interaction is crucial for modulating complex behaviors such as sociality, anxiety, and mood. nih.govbiorxiv.org

The anatomical basis for this cross-talk lies in the reciprocal connections between the oxytocinergic and serotoninergic systems. Oxytocinergic neurons originating in the hypothalamus project to the dorsal raphe nucleus (DRN), the primary source of serotonin-producing neurons in the forebrain. nih.govpnas.org Correspondingly, serotonergic neurons in the DRN express oxytocin receptors. nih.govpnas.org

Activation of these OXTRs by oxytocin or its analogues directly impacts serotonergic neuron function. Studies have shown that OXT excites DRN 5-HT neurons, increases their firing rate, and alters their firing pattern. nih.gov This excitatory effect is mediated by a G protein-coupled signaling cascade. nih.gov The selective OXTR agonist ([Thr4, Gly7]-Oxytocin) also induces an inward current in these neurons, confirming the direct role of the receptor. nih.gov

Beyond direct excitation, oxytocin analogues can modulate synaptic inputs onto 5-HT neurons through retrograde signaling. OXTR activation can trigger the release of lipid messengers, such as 2-arachidonoylglycerol (2-AG) and arachidonic acid (AA), from postsynaptic 5-HT neurons. nih.gov These messengers travel backward across the synapse to modulate presynaptic glutamate release, leading to either long-term depression or potentiation depending on the specific neuronal projection. nih.gov

Another level of interaction occurs through the formation of heteroreceptor complexes. Research has demonstrated that the oxytocin receptor can form physical complexes with the serotonin (B10506) 2A receptor (5-HTR2A). nih.govresearchgate.net The formation of these OTR-5HTR2A heteromers, identified in key limbic brain regions, results in an attenuation of the signaling efficacy of both receptors, indicating a mechanism of mutual functional inhibition. nih.govresearchgate.net This interaction provides a molecular basis for the complex interplay observed between these two systems in regulating behavior.

Table 2: Summary of Oxytocin Analogue Effects on the Serotoninergic System This table outlines key research findings detailing the molecular interactions between the oxytocin and serotonin systems.

| Locus of Interaction | OXT Analogue/Treatment | Molecular Mechanism | Functional Outcome | Reference |

|---|---|---|---|---|

| Dorsal Raphe Nucleus (DRN) 5-HT Neurons | Oxytocin / TGOT | Activation of postsynaptic OXTRs, leading to neuronal excitation. | Increased firing rate of 5-HT neurons. | nih.gov |

| Glutamate Synapses on DRN 5-HT Neurons | Oxytocin | Induction of retrograde lipid messengers (2-AG, AA). | Target-specific potentiation or depression of glutamate release. | nih.gov |

| Co-expressing Cells | Oxytocin / Carbetocin | Formation of OTR-5HTR2A heteroreceptor complexes. | Attenuation of Gαq-mediated signaling for both receptors. | nih.govresearchgate.net |

Neurobiological and Behavioral Effects of Oxytocin, Trp 2 Analogues in Preclinical Animal Models

Modulation of Social Cognition and Affiliative Behaviors

Effects on Social Interaction and Recognition in Rodent Models (e.g., prairie voles, mice)

In socially monogamous prairie voles, oxytocin (B344502) plays a crucial role in partner preference formation and alloparental behavior by acting on oxytocin receptors (OXTR) in the nucleus accumbens. nih.govnih.gov Studies have shown that extracellular oxytocin concentrations increase in the nucleus accumbens of female prairie voles during interactions with a male. nih.gov This highlights the dynamic role of oxytocin in facilitating affiliative behaviors.

In mice, the oxytocin system is critical for social recognition. researchgate.net Mice with mutations in the gene for oxytocin or its receptor exhibit impaired social recognition and social reward signaling. nih.gov Specifically, OXT knockout mice show deficits in distinguishing between familiar and novel mice of the same strain. researchgate.net The administration of oxytocin has been shown to enhance sociability in various mouse models. For instance, sub-chronic oxytocin treatment led to increased sociability in BALB/cByJ and C58/J mouse strains, which model ASD-like phenotypes. researchgate.netnih.gov These effects can be long-lasting, with prosocial effects observed up to two weeks after treatment. researchgate.net

The blockade of intracerebral oxytocin receptors using an antagonist attenuates social preference in rats and can induce social avoidance in mice, demonstrating the necessity of the brain's oxytocin system for normal social approach behaviors. mpg.de This suggests that basal and socially-stimulated release of oxytocin within specific brain regions motivates social interaction. mpg.de

| Animal Model | Behavior Assessed | Key Findings | Citations |

|---|---|---|---|

| Prairie Voles (Microtus ochrogaster) | Partner Preference, Alloparental Behavior | OXT in the nucleus accumbens is critical for partner preference and alloparental care. | nih.govnih.gov |

| Mice (General) | Social Recognition | OXT system is essential for distinguishing between familiar and novel conspecifics. | researchgate.netnih.gov |

| BALB/cByJ and C58/J Mice | Sociability | Sub-chronic oxytocin administration enhances sociability. | researchgate.netnih.gov |

| Rats and Mice | Social Preference | Blockade of OXT receptors reduces social preference and can induce social avoidance. | mpg.de |

Assessment in Animal Models of Neurodevelopmental Disorders (e.g., autism-related mouse models)

Oxytocin has been extensively studied as a potential therapeutic for social deficits in animal models of autism spectrum disorder (ASD). frontiersin.orgmdpi.com In several genetic and environmentally induced ASD models, administration of oxytocin has shown promise in ameliorating social behavior deficits. frontiersin.org

For example, in the Cntnap2 knockout mouse model, which exhibits reduced brain oxytocin levels, exogenous oxytocin administration can rescue social deficits. nih.govfrontiersin.org Similarly, in Shank3 knockout mice, another ASD model, oxytocin may alleviate social deficits by promoting synaptic protein expression and restoring synaptic plasticity. frontiersin.org Studies using inbred mouse strains like BALB/cByJ and C58/J, which display ASD-like phenotypes, have also demonstrated that oxytocin can attenuate social deficits. researchgate.netnih.gov

However, the effects of oxytocin are not universally consistent across all models and treatment regimens. One study examining chronic intranasal oxytocin in three different autism-related mouse models (16p11.2 deletion, Shank3 knockout, and Fmr1 knockout) found limited effects on social behavior, although it did normalize a grooming deficit in the Fmr1 mice. biorxiv.org This highlights the complexity of oxytocin's role and the potential influence of genetic background on treatment response.

| Mouse Model | Key Findings | Citations |

|---|---|---|

| Cntnap2 Knockout | Exogenous oxytocin rescues social deficits. | nih.govfrontiersin.org |

| Shank3 Knockout | Oxytocin may alleviate social deficits by restoring synaptic plasticity. | sfari.orgfrontiersin.org |

| BALB/cByJ and C58/J Strains | Oxytocin administration can attenuate social deficits. | researchgate.netnih.gov |

| Fmr1 Knockout | Chronic intranasal oxytocin normalized a grooming deficit but had limited effects on social behavior. | biorxiv.org |

Impact on Stress, Anxiety, and Emotional Regulation

Oxytocin is recognized for its anxiolytic (anxiety-reducing) and stress-attenuating properties. openaccessjournals.comresearchgate.net It plays a significant role in modulating emotional responses and stress reactivity. openaccessjournals.com

Anxiolytic-Like Activities in Various Animal Behavioral Paradigms (e.g., elevated-plus maze)

The anxiolytic effects of oxytocin have been demonstrated in various animal models of anxiety. nih.gov The elevated plus-maze is a standard test used to assess anxiety-like behavior in rodents. researchgate.net Studies have shown that oxytocin administration can increase the time spent in the open arms of the maze, indicating reduced anxiety. researchgate.netunimi.it

For instance, Tph2 knockout rats, which have a congenital deficiency in brain serotonin (B10506), display reduced anxiety-like behavior in the elevated plus maze, an effect potentially linked to an upregulated oxytocin system. researchgate.netunimi.itnih.gov In another study, an oxytocin receptor agonist derived from human lactoferrin, Lactomedin-2, exhibited anxiolytic-like activity in mice in the elevated plus-maze test. remedypublications.com These anxiolytic effects are often mediated through the oxytocin receptor system. remedypublications.com

Modulation of Stress Reactivity and Depression-Like Phenotypes in Preclinical Studies

Oxytocin has a profound impact on the body's primary stress response system, the hypothalamic-pituitary-adrenal (HPA) axis. biorxiv.orgfrontiersin.orgdergipark.org.tr It generally acts to dampen HPA axis activity, thereby reducing physiological responses to stress. biorxiv.orgmedrxiv.org Centrally acting oxytocin can inhibit the release of corticotropin-releasing hormone (CRH) from the paraventricular nucleus of the hypothalamus (PVN), a key step in initiating the stress cascade. biorxiv.orgfrontiersin.org

In preclinical studies, oxytocin has shown potential in mitigating depression-like phenotypes. For example, intracerebroventricular administration of oxytocin has been found to reduce immobility time in the forced swimming test in mice, a common model for assessing antidepressant-like effects. nih.gov The ability of oxytocin to decrease social stress reactivity suggests that alterations in the oxytocin system could be involved in the development of depression triggered by social stressors. nih.gov

Neuroanatomical Substrates and Circuitry Underlying Behavioral Effects (e.g., amygdala, paraventricular nucleus)

The behavioral effects of oxytocin are mediated by its action on a network of brain regions rich in oxytocin receptors. Key among these are the amygdala and the paraventricular nucleus (PVN) of the hypothalamus. frontiersin.orgunibe.ch

The amygdala , a critical hub for processing emotions like fear and anxiety, is a primary site of oxytocin's anxiolytic action. frontiersin.orgnih.gov Oxytocin can reduce the activation of the amygdala in response to negative emotional stimuli. frontiersin.org In male mice, oxytocin signaling in the medial amygdala is crucial for distinguishing between sexes based on social cues. elifesciences.org

The paraventricular nucleus (PVN) is a major site of oxytocin synthesis and plays a central role in regulating both social behavior and the stress response. sfari.orgtandfonline.com Oxytocin neurons in the PVN are activated by social stimuli and are necessary for social preference behavior. sfari.org Furthermore, oxytocin released within the PVN can have local anxiolytic effects. nih.gov The PVN also projects to other brain regions involved in social behavior and emotional regulation, including the ventral tegmental area (VTA), where oxytocin can modulate reward signaling and social interaction. elifesciences.orgmdpi.com

Other important brain regions in the oxytocin circuitry include the nucleus accumbens, which is involved in reward and affiliative behaviors, and the lateral septum, which also contributes to social preference. nih.govnih.govfrontiersin.org

Scientific Inquiry into [Trp(2)]-Oxytocin Reveals Limited Research Scope

A thorough review of existing scientific literature reveals a significant gap in the understanding of the neurobiological and behavioral effects of the specific oxytocin analogue, [Trp(2)]-oxytocin, also known as [2-Tryptophan]-oxytocin. This compound is a synthetic variant of the naturally occurring hormone oxytocin, where the amino acid tyrosine at the second position is substituted with tryptophan.

Initial investigations into [Trp(2)]-oxytocin, dating back to the 1970s, primarily focused on its synthesis and fundamental pharmacological properties. Research from that era established that this substitution of tyrosine with tryptophan results in a molecule with substantially reduced biological activity in traditional measures of oxytocin function. Specifically, its potency in stimulating milk ejection and uterine contractions was found to be approximately 0.1% of that of native oxytocin. nih.govcdnsciencepub.com

Despite these early characterizations, a comprehensive search of scientific databases yields no specific preclinical studies examining the effects of [Trp(2)]-oxytocin on the key areas outlined for investigation. There is a notable absence of research into its influence on reward pathways, substance use disorders, and other neurobehavioral outcomes such as cognitive enhancement or aggression in animal models. While the broader field of oxytocin analogue research is active, with studies on different substituted versions, the findings from those studies cannot be attributed to [Trp(2)]-oxytocin due to the high specificity of structure-activity relationships in peptide hormones.

Consequently, it is not possible to provide an evidence-based article on the requested topics for this particular compound. The necessary preclinical data regarding its effects on alcohol and substance use, drug-seeking behaviors, neuroadaptations from chronic substance exposure, learning capacities, or aggressive behaviors has not been published in the available scientific literature. Further research would be required to elucidate the potential neurobehavioral profile of [Trp(2)]-oxytocin.

Based on the available research, there is no specific information regarding the effects of the oxytocin analogue, Oxytocin, trp(2)-, on sensorimotor gating or prepulse inhibition in preclinical animal models.

Extensive searches for "Oxytocin, trp(2)-", "[2-Tryptophan]-oxytocin", and related terms in the context of sensorimotor gating and prepulse inhibition did not yield any direct research findings, data tables, or detailed studies. The existing literature focuses on the effects of oxytocin itself and other analogues such as carbetocin (B549339) and WAY-267464 on these neurobiological processes. nih.govnih.govresearchgate.net

Therefore, section 5.4.3 cannot be populated with the requested scientifically accurate content and data tables due to a lack of available research on this specific compound.

Structure Activity Relationship Sar Studies of Oxytocin, Trp 2 Analogues

Correlating Structural Modifications with Receptor Binding and Functional Activity

The introduction of tryptophan at position 2 of oxytocin (B344502) creates analogues with diverse pharmacological profiles, ranging from potent agonists to antagonists. The specific nature of this activity is intricately linked to the stereochemistry of the tryptophan residue and other structural modifications within the peptide.

The substitution of the native tyrosine at position 2 with tryptophan significantly influences the binding affinity and selectivity of oxytocin analogues for the OTR and AVPRs. A key determinant in this interaction is the stereochemistry of the tryptophan residue.

The introduction of D-Tryptophan (D-Trp) at position 2, particularly in conjunction with other modifications, has been a successful strategy in developing potent OTR antagonists. For instance, the analogue [Pmp¹,D-Trp²,Arg⁸]oxytocin is a potent antagonist of the uterotonic effect of oxytocin. nih.gov Further modifications, such as the replacement of L-Cys⁶ with D-Cys⁶ in this parent antagonist, led to an even more potent antagonist, highlighting the complex interplay of residues in determining receptor affinity. nih.gov Similarly, substitution with D-Trp at position 2 in other oxytocin analogue series has consistently yielded compounds with high inhibitory potency at the OTR in preclinical rat models. bioscientifica.com

In contrast, the substitution with L-Tryptophan (L-Trp) at position 2 has been shown to result in analogues with competitive inhibitory activity against the OTR. acs.org This suggests that while both L- and D-Trp at this position can lead to antagonism, the D-isomer often confers higher antagonistic potency.

The selectivity of these Trp(2)-analogues for the OTR over the AVPRs is also a critical aspect. The structural similarities between oxytocin and vasopressin, as well as their respective receptors, often lead to cross-reactivity. google.com However, strategic modifications can enhance selectivity. For example, certain D-Trp² containing antagonists exhibit weak partial agonism or antagonism at the antidiuretic (V₂) receptor, indicating a degree of selectivity for the OTR. nih.gov The development of highly selective OTR ligands is a significant goal to minimize off-target effects. google.com

Table 1: Interactive Data Table of Receptor Binding Affinities for Selected Trp(2)-Oxytocin Analogues

| Compound | Modification | Receptor | Activity | pA₂/IC₅₀ | Reference |

| [Pmp¹,D-Trp²,Arg⁸]oxytocin | D-Trp at position 2 | OTR | Antagonist | pA₂ = 7.77 | nih.gov |

| [Pmp¹,D-Trp²,D-Cys⁶,Arg⁸]oxytocin | D-Trp at position 2, D-Cys at position 6 | OTR | Antagonist | pA₂ = 8.29 | nih.gov |

| [ThiaPmp¹, D-Trp², Cys⁶, Arg⁸]-OT | D-Trp at position 2 | OTR | Antagonist | High | nih.gov |

| Y2L-Oxytocin | L-Leu at position 2 | OTR | Antagonist | Competitive | acs.org |

| Y2I-Oxytocin | L-Ile at position 2 | OTR | Antagonist | Competitive | acs.org |

| Y2W-Oxytocin | L-Trp at position 2 | OTR | Antagonist | Competitive | acs.org |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

The amino acid at position 2 is a critical determinant of whether an oxytocin analogue will act as an agonist, antagonist, or partial agonist. Research has shown that the native Tyr² residue is optimized for agonistic activity, and most substitutions at this position lead to a decrease in agonist potency. acs.org

The transition from agonist to antagonist is often associated with an increase in the size and hydrophobicity of the side chain at position 2. acs.org For instance, substituting Tyr² with larger hydrophobic amino acids like leucine, isoleucine, and tryptophan can confer antagonistic properties. acs.org The aromaticity of the side chain at this position also plays a role, with substitutions to other aromatic amino acids like His and Trp leading to antagonism. acs.org The D-configuration of aromatic amino acids at position 2, such as D-Trp, is a well-established feature for potent antagonism. bioscientifica.comnih.gov

Partial agonism can also arise from modifications at this position. For example, some D-Trp² analogues exhibit very weak partial agonistic activity in antidiuretic assays, suggesting a mixed pharmacological profile. nih.gov The subtle balance between agonism and antagonism is highly sensitive to the specific structural features of the amino acid at position 2 and its interplay with other residues in the peptide.

Conformational Analysis and its Relationship to Biological Activity

The three-dimensional shape, or conformation, of oxytocin analogues is crucial for their interaction with receptors. The substitution at position 2 can significantly alter the preferred conformation, thereby influencing biological activity.

The conformation of the 20-membered ring of oxytocin is a key factor in its biological activity. Oxytocin itself can adopt different conformations, including a type I β-turn in water and a type II β-turn in other environments. unifi.it The introduction of a bulky residue like tryptophan at position 2 can influence these conformational preferences.

For potent antagonists, such as those containing D-Trp at position 2, a specific conformation is often favored that facilitates binding to the inactive state of the receptor, thereby blocking its activation. karger.com The rigidity or flexibility of the peptide backbone, influenced by substitutions like Trp², plays a significant role. For instance, some antagonist analogues exhibit more rigid conformations compared to the native hormone. nih.gov

The interaction between the ligand and the receptor is a dynamic process. The conformation of the Trp(2)-analogue upon binding to the OTR is critical for its pharmacological effect. The crystal structure of the human OTR has revealed key residues involved in ligand binding, providing a structural basis for understanding how different analogues engage with the receptor. nih.gov

The tryptophan side chain, with its bulky and aromatic indole (B1671886) group, plays a direct role in the interaction with the receptor. Aromatic amino acids are frequently involved in π-π stacking, cation-π, and CH-π interactions, which are important for protein-ligand binding. researchgate.net The orientation of the tryptophan side chain within the receptor's binding pocket is a critical determinant of the ligand's activity. nih.gov

Pharmacophore Development and Optimization Strategies

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For oxytocin analogues, the development of a pharmacophore model helps in the rational design of new compounds with desired properties.

The key elements of the pharmacophore for OTR antagonists often include a bulky hydrophobic group at position 2, which is fulfilled by the tryptophan residue. acs.org Optimization strategies for developing more potent and selective Trp(2)-analogues involve modifying other parts of the peptide to enhance the desired pharmacological profile. This can include:

Modifying the peptide backbone: Introducing conformational constraints to stabilize a bioactive conformation. nih.gov

Substituting other amino acid residues: Fine-tuning the binding affinity and selectivity by making changes at other positions in the peptide sequence. nih.govnih.gov

Cyclization strategies: Replacing the disulfide bridge with more stable linkers to improve pharmacokinetic properties. nih.gov

These strategies, guided by SAR data and computational modeling, aim to create novel oxytocin analogues with improved therapeutic potential. The continuous refinement of the pharmacophore model based on new experimental data is an essential part of this process.

Delineation of Pharmacophoric Elements at Position 2 Contributing to Specific Biological Activities

The amino acid at position 2 of oxytocin is a critical determinant of its biological activity. Early research indicated that an aromatic residue at this position is favorable for the expression of the hormone's effects. nih.gov However, the specific nature of this aromatic side chain and its stereochemistry profoundly influence whether the resulting analogue acts as an agonist or an antagonist at the oxytocin receptor (OTR).

When the native Tyrosine is replaced by L-Tryptophan, the resulting analogue, [Trp(2)]-oxytocin, exhibits dramatically reduced agonist potency. Studies have shown that [Trp(2)]-oxytocin possesses only about 0.1% of the uterotonic and milk-ejecting activities of native oxytocin. nih.gov This suggests that while the aromaticity of the indole ring of tryptophan is a permissible feature for receptor interaction, the increased size and different electronic properties compared to the phenol (B47542) side chain of tyrosine are detrimental to effective receptor activation.

Conversely, a switch in the stereochemistry at this position from the L- to the D-configuration leads to a functional switch from agonism to antagonism. The introduction of a D-Tryptophan at position 2 is a key feature in the design of potent oxytocin antagonists. nih.gov This agonist-to-antagonist switch is a common observation for substitutions at position 2, where alterations to the side-chain or backbone configuration can eradicate agonist activity. chemrxiv.org The D-amino acid likely orients the bulky indole side chain in a manner that allows for receptor binding but prevents the conformational changes necessary for receptor activation, thereby blocking the action of the endogenous ligand. This highlights the stereochemical and structural properties of the residue at position 2 as a primary pharmacophoric element that dictates the functional outcome of receptor binding.

| Compound | Modification | Biological Activity Profile | Relative Potency (Agonist) | Reference |

|---|---|---|---|---|

| Oxytocin | Native Peptide (Tyr at position 2) | Agonist | 100% | nih.gov |

| [Trp(2)]-oxytocin | L-Tryptophan at position 2 | Weak Agonist | ~0.1% | nih.gov |

| [D-Trp(2)]-oxytocin Analogues | D-Tryptophan at position 2 | Antagonist | N/A | nih.gov |

Rational Approaches for Enhancing Potency, Selectivity, and Desired Pharmacological Properties of Trp(2)-Analogues

The discovery that D-Tryptophan at position 2 confers antagonist properties has been a cornerstone for the rational design of potent and selective oxytocin receptor antagonists. nih.gov Further enhancements have been achieved by combining the D-Trp(2) substitution with modifications at other positions in the oxytocin sequence.

One successful strategy involves modifications at the N-terminus (position 1). Replacing the N-terminal cysteine with β-mercapto-β,β-pentamethylenepropionic acid (MCPA) in D-Trp(2) analogues has yielded compounds with significant antagonist potency. For example, the analogue [MCPA(1), D-Trp(2), Phe(3), Ile(4), Arg(8)]OT demonstrated a uterotonic antagonist pA2 value of 7.51. nih.gov

Further rational design has focused on simplifying the structure to improve selectivity and potency. By systematically removing other residues, researchers developed [MCPA(1), D-Trp(2), Arg(8)]OT. This simplified analogue proved to be a more potent and selective oxytocin antagonist, with a pA2 of 7.77 in the uterotonic assay and significantly reduced activity at the vasopressin receptor. nih.gov This indicates that the residues at positions 3, 4, 5, and 7 are not essential for antagonist activity when D-Trp is at position 2, and their removal can enhance the desired pharmacological profile.

These studies demonstrate a rational approach where an initial lead modification (D-Trp at position 2) is systematically optimized through additional substitutions and deletions to maximize potency and selectivity, leading to the development of powerful research tools and potential therapeutic agents. nih.govacs.org

| Analogue | Key Modifications | Uterotonic Antagonist Potency (pA2) | Selectivity Profile | Reference |

|---|---|---|---|---|

| [MCPA(1), D-Phe(2), Phe(3), Ile(4), Arg(8)]OT | Position 1: MCPA; Position 2: D-Phe | 7.35 | Also a potent vasopressin antagonist (pA2 = 8.1) | nih.gov |

| [MCPA(1), D-Trp(2), Phe(3), Ile(4), Arg(8)]OT | Position 1: MCPA; Position 2: D-Trp | 7.51 | Also a potent vasopressin antagonist (pA2 = 8.1) | nih.gov |

| [MCPA(1), D-Trp(2), Val(4), Arg(8)]OT | Position 1: MCPA; Position 2: D-Trp; Position 3 deleted; Position 4: Val | 7.58 | Not specified | nih.gov |

| [MCPA(1), D-Trp(2), Arg(8)]OT | Position 1: MCPA; Position 2: D-Trp; Positions 3, 4, 5, 7 deleted | 7.77 | Highly selective for OTR (ADH pA2 < 5.9) | nih.gov |

Methodological Approaches in Research on Oxytocin, Trp 2 Analogues

In Vitro Assay Systems for Receptor and Signaling Characterization

In vitro systems are fundamental for the precise characterization of the pharmacological properties of OXT analogues. These assays allow researchers to dissect the molecular interactions between a ligand and its receptor, as well as the downstream signaling cascades, in a controlled cellular environment, free from the systemic complexities of a whole organism.

Mammalian cell lines, particularly Human Embryonic Kidney 293 (HEK293) cells, are a cornerstone of research into OXT analogues. These cells are readily cultured and transfected, making them an ideal system for expressing cloned G-protein-coupled receptors (GPCRs) like the oxytocin (B344502) receptor (OXTR). By engineering HEK293 cells to express the human OXTR, scientists can create a consistent and reproducible model to study ligand binding and functional activity. arvojournals.org